4-Nitro-3-(3-nitrophenyl)cyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
696649-85-1 |
|---|---|
Molecular Formula |
C12H12N2O5 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
4-nitro-3-(3-nitrophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H12N2O5/c15-10-4-5-12(14(18)19)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-3,6,11-12H,4-5,7H2 |
InChI Key |
MEXRTFDAXUGQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC(C1[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Nitro 3 3 Nitrophenyl Cyclohexanone
Strategic Disconnection Approaches and Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For 4-Nitro-3-(3-nitrophenyl)cyclohexanone, a logical retrosynthetic strategy involves disconnection of the cyclohexanone (B45756) ring, primarily through reactions that are well-established for forming such structures, namely the Michael addition and subsequent intramolecular cyclization.
A primary disconnection strategy for the target molecule involves a C-C bond cleavage alpha to the carbonyl group and a C-C bond cleavage at the C3-C4 position, which is characteristic of a Robinson annulation-type synthesis. This leads to two key fragments: a Michael acceptor and a Michael donor.
Figure 1: Retrosynthetic Analysis of this compound
This retrosynthetic analysis suggests that this compound can be synthesized from a Michael donor, such as a ketone or a derivative, and a Michael acceptor, specifically an α,β-unsaturated ketone (a chalcone (B49325) derivative).
Analysis of Key Precursor Synthon Requirements and Availability
Following the retrosynthetic pathway, the key synthons required are:
A nucleophilic synthon corresponding to the C5-C6-C1(=O)-C2 portion of the cyclohexanone ring. A practical synthetic equivalent for this would be an enolate derived from a ketone. To introduce the nitro group at the 4-position, a suitable precursor would be a nitro-functionalized ketone or a precursor that allows for subsequent nitration. A more direct approach would involve the use of a Michael donor that already contains the nitro group, such as nitromethane (B149229) or a nitro-substituted ketone.
An electrophilic synthon representing the C3-C4 fragment with the 3-nitrophenyl and nitro substituents. A suitable synthetic equivalent for this is an α,β-unsaturated ketone, specifically a chalcone derivative. In this case, the required precursor would be (E)-1-(3-nitrophenyl)-3-nitroprop-2-en-1-one. However, the synthesis of such a dinitro-substituted chalcone might be challenging.
A more plausible and convergent approach would be to construct the C3-C4 bond and the nitro group at C4 through a Michael addition of a nitroalkane to a chalcone. A common and effective strategy is the Michael addition of nitromethane to a chalcone. chemrevlett.comedu.krdiscience.inresearchgate.netresearchgate.net This would lead to a γ-nitroketone intermediate, which can then undergo cyclization.
Based on this, the key precursors are:
3-Nitrobenzaldehyde (B41214): A readily available starting material for the synthesis of the required chalcone.
Acetophenone (B1666503) (or a derivative): The other component for the Claisen-Schmidt condensation to form the chalcone.
Nitromethane: To act as the Michael donor, providing the carbon that will become C4 and the attached nitro group.
A suitable three-carbon component for cyclization: This could be acrolein or a synthetic equivalent that can react with the intermediate from the Michael addition to form the cyclohexanone ring.
A highly convergent strategy would be a one-pot reaction involving a Michael addition followed by a cyclization step.
Exploration of Convergent and Linear Synthetic Pathways to the Cyclohexanone Core
Linear Synthesis:
A linear approach would involve the stepwise formation of the required bonds. For instance:
Synthesis of a 1,5-dicarbonyl compound: A Michael addition of an enolate (from a ketone like acetone) to an α,β-unsaturated nitroalkene (like 1-(3-nitrophenyl)-2-nitroethene).
Intramolecular Aldol (B89426) Condensation: The resulting 1,5-dicarbonyl compound could then undergo an intramolecular aldol condensation to form the cyclohexenone ring.
Reduction of the double bond: The resulting α,β-unsaturated cyclohexenone would then need to be selectively reduced to the corresponding cyclohexanone.
This linear sequence can be inefficient due to the number of steps and potential for side reactions.
Convergent Synthesis:
A more efficient approach is a convergent synthesis, where key fragments are prepared separately and then combined. A prime example is the Robinson annulation , which combines a Michael addition and an aldol condensation in a single operational sequence. wikipedia.orguitm.edu.myjk-sci.commasterorganicchemistry.comresearchgate.net
A plausible convergent synthesis for this compound would be a tandem Michael addition-cyclization reaction. This could involve the reaction of a chalcone derivative with a Michael donor that also contains a latent functionality for the subsequent cyclization.
A proposed convergent pathway:
Chalcone Synthesis: Condensation of 3-nitrobenzaldehyde with acetophenone to yield (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one.
Michael Addition: Reaction of the chalcone with a nitronate anion (from nitromethane) to form a γ-nitroketone.
Cyclization: The γ-nitroketone can then be reacted with a suitable C3 synthon, such as acrolein or its equivalent, in a second Michael addition followed by an intramolecular aldol condensation to construct the cyclohexanone ring.
This convergent approach allows for the rapid assembly of the complex cyclohexanone core.
Detailed Mechanistic Elucidation of Formation Pathways
The formation of the this compound ring likely proceeds through a sequence of well-understood reaction mechanisms, primarily the Michael addition and an intramolecular cyclization, likely an aldol or related condensation.
Investigations into Michael Addition and Subsequent Cyclization Mechanisms
The key step in the proposed synthesis is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, a Michael addition. wikipedia.orgyoutube.com In the context of our target molecule, a plausible mechanism involves the following steps:
Formation of the Nucleophile: A base abstracts a proton from nitromethane to form a resonance-stabilized nitronate anion. This anion serves as the Michael donor.
Conjugate Addition: The nitronate anion attacks the β-carbon of an α,β-unsaturated ketone, such as a chalcone derived from 3-nitrobenzaldehyde. This 1,4-addition results in the formation of an enolate intermediate.
Protonation: The enolate intermediate is protonated to yield a γ-nitroketone.
Following the Michael addition, the formation of the cyclohexanone ring can be achieved through a subsequent reaction sequence. A Robinson annulation-type mechanism is a strong possibility:
Second Michael Addition: The γ-nitroketone, under basic conditions, can form an enolate which then acts as a Michael donor towards a suitable acceptor like methyl vinyl ketone.
Intramolecular Aldol Condensation: The resulting 1,5-diketone (or a functional equivalent) undergoes an intramolecular aldol condensation. A base removes a proton from an α-carbon, forming an enolate which then attacks the other carbonyl group, forming a six-membered ring.
Dehydration (if applicable): The resulting β-hydroxy ketone can then dehydrate to form a cyclohexenone, which would require a subsequent reduction step to yield the target cyclohexanone.
Alternatively, a double Michael addition strategy could be employed. beilstein-journals.orgnih.gov
Role of Catalyst Systems in Reaction Efficiency and Selectivity
The choice of catalyst is crucial for controlling the efficiency and selectivity of the synthesis.
Base Catalysts: Simple bases like sodium hydroxide (B78521) or potassium carbonate are commonly used to promote Michael additions and aldol condensations. edu.krd These catalysts function by deprotonating the Michael donor to form the active nucleophile. The choice of base and solvent can influence the reaction rate and the equilibrium position of the reactions.
Organocatalysts: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. For the synthesis of chiral substituted cyclohexanones, chiral primary or secondary amines (e.g., proline and its derivatives) can be used. nih.gov These catalysts can activate the carbonyl compound by forming an enamine or iminium ion, facilitating stereocontrolled Michael additions and aldol reactions. For instance, cinchona alkaloid-derived thioureas have been shown to be effective catalysts for the asymmetric Michael addition of nitroalkanes to chalcones. chemrevlett.com
Metal-Based Catalysts: Lewis acids can also catalyze Michael additions by coordinating to the carbonyl oxygen of the Michael acceptor, thereby increasing its electrophilicity. Transition metal complexes, for example, those of copper, can also be employed to catalyze conjugate additions. iscience.in
The following table summarizes the potential catalyst systems and their roles:
| Catalyst Type | Example(s) | Role in the Reaction | Potential Advantages |
| Base Catalysts | NaOH, K₂CO₃, NaOEt | Deprotonation of the Michael donor (e.g., nitromethane) to form the nucleophilic enolate/nitronate. | Low cost, readily available. |
| Organocatalysts | Proline, Cinchona alkaloids | Formation of enamines or iminium ions to activate substrates and control stereochemistry. | Potential for high enantioselectivity and diastereoselectivity. nih.govrsc.org |
| Lewis Acid Catalysts | TiCl₄, ZnCl₂ | Activation of the Michael acceptor by coordination to the carbonyl oxygen. | Increased reaction rates and potential for stereocontrol. |
| Transition Metal Catalysts | Cu(acac)₂, Rhodium complexes | Can facilitate conjugate additions through various catalytic cycles. | High efficiency and potential for asymmetric induction. iscience.in |
Chemo- and Regioselectivity in the Synthesis of Substituted Cyclohexanones
The synthesis of a polysubstituted molecule like this compound requires careful control over chemo- and regioselectivity.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. nih.gov In the context of this synthesis, key chemoselectivity challenges include:
Selective enolate formation: If the Michael donor is a ketone with multiple acidic α-protons, the base must selectively deprotonate the desired position to control the regioselectivity of the Michael addition.
1,4- vs. 1,2-addition: The Michael addition (1,4-conjugate addition) must be favored over the direct (1,2-) addition to the carbonyl group of the α,β-unsaturated ketone. The use of soft nucleophiles, such as the nitronate anion, and appropriate reaction conditions generally favors 1,4-addition.
Selective reduction: If a cyclohexenone intermediate is formed, the C=C double bond must be reduced selectively without affecting the carbonyl group or the nitro groups. Catalytic hydrogenation with specific catalysts (e.g., Pd/C under controlled conditions) can often achieve this.
Regioselectivity is the preference for bond formation at one position over another. acs.org Key regioselectivity considerations include:
Michael Addition: The nucleophile must add to the β-carbon of the α,β-unsaturated system. This is generally governed by the electronic nature of the Michael acceptor.
Aldol Condensation: In the intramolecular aldol cyclization, the enolate must attack the correct carbonyl group to form the desired six-membered ring. The relative stability of the resulting ring structures typically dictates this selectivity. For the formation of a cyclohexanone ring from a 1,5-dicarbonyl precursor, the regioselectivity is generally high.
The stereochemistry of the final product (the relative orientation of the nitro and nitrophenyl groups) is also a critical aspect. The Michael addition and subsequent cyclization can create multiple stereocenters. The diastereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions, with thermodynamic or kinetic control leading to different stereoisomers. Asymmetric catalysis can be employed to control the absolute stereochemistry, leading to enantioenriched products. rsc.orgresearchgate.net
Factors Influencing Reaction Outcomes and Byproduct Formation in Multi-Step Syntheses
The multi-step synthesis of this compound, commonly approached via a Diels-Alder reaction followed by hydrolysis, is sensitive to several reaction parameters that dictate the yield of the desired product and the formation of byproducts. nih.govd-nb.info The primary route involves the reaction of a dienophile, such as 1-nitro-3-(trans-2-nitrovinyl)benzene, with a suitable diene like Danishefsky's diene ((1E)-1-methoxy-3-(trimethylsilyloxy)buta-1,3-diene). nih.gov
Key factors influencing the reaction outcome include:
Temperature and Reaction Time: The initial Diels-Alder cycloaddition is thermally controlled. Insufficient heating can lead to low conversion rates, while excessive heat or prolonged reaction times can promote side reactions, including polymerization of the reactants or aromatization of the cyclohexanone product. nih.govd-nb.info
Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates and selectivity. Toluene is a common solvent for Diels-Alder reactions of this type. nih.gov The subsequent aromatization step, which is an undesirable side reaction for isolating the cyclohexanone, has been shown to proceed when the intermediate is heated with a catalyst in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govd-nb.info
Hydrolysis Conditions: The initial adduct from the Diels-Alder reaction using Danishefsky's diene is a silyl (B83357) enol ether. nih.gov Efficient hydrolysis to the target cyclohexanone is critical. The presence of water is essential for this conversion; in its absence, the primary byproduct is the unhydrolyzed cyclohexene (B86901) intermediate. nih.govd-nb.info Acidic conditions, often using hydrochloric acid, can be employed to ensure complete hydrolysis. nih.gov
Byproduct Formation: The most significant byproduct is the corresponding 3-arylated-4-nitrophenol, which can be formed through oxidative aromatization of the target cyclohexanone, particularly at high temperatures in the presence of an oxidizing agent or catalyst like iodine. nih.govd-nb.info Another potential byproduct is the unhydrolyzed silyl enol ether intermediate if the hydrolysis step is incomplete. nih.gov
Table 1: Influence of Reaction Parameters on Synthesis Outcomes
| Parameter | Condition | Effect on Main Product Yield | Major Byproduct(s) Formed | Reference |
|---|---|---|---|---|
| Temperature | Low (e.g., <80°C) | Decreased (Low conversion) | Unreacted starting materials | nih.gov |
| Temperature | High (e.g., >120°C) / Prolonged Heating | Decreased | Aromatized 3-arylated-4-nitrophenol, polymeric materials | nih.govd-nb.info |
| Water Content | Insufficient during hydrolysis | Significantly Decreased | Unhydrolyzed cyclohexene intermediate | nih.govd-nb.info |
| Catalyst (Post-Diels-Alder) | Presence of Iodine/DMSO with heat | Significantly Decreased | Aromatized 3-arylated-4-nitrophenol | nih.gov |
Stereoselective Synthesis Strategies for Chiral Centers at C-3 and C-4
The this compound molecule possesses two adjacent chiral centers at the C-3 and C-4 positions. Controlling the stereochemistry at these centers is a significant challenge that requires stereoselective synthetic methods.
The Diels-Alder reaction inherently controls the relative stereochemistry of the newly formed chiral centers. In reactions between β-nitrostyrenes and Danishefsky's diene, a preference for the trans,trans (all-equatorial) diastereomer has been observed, providing a degree of diastereoselectivity. nih.govd-nb.info However, to achieve enantioselectivity (control of the absolute stereochemistry), chiral catalysts or auxiliaries are necessary.
Strategies for stereocontrol include:
Chiral Lewis Acid Catalysis: The use of chiral Lewis acids can catalyze the Diels-Alder reaction, creating a chiral environment that favors the formation of one enantiomer over the other. These catalysts coordinate to the dienophile, influencing the facial selectivity of the diene's approach.
Organocatalysis: Asymmetric organocatalysis represents a powerful alternative. Chiral secondary amines, such as those derived from proline, can catalyze the Michael addition of ketones to nitroolefins with high diastereo- and enantioselectivity. This approach involves the formation of a chiral enamine intermediate from the ketone, which then attacks the nitroolefin. While this describes a related transformation, the principle can be adapted to construct the C-3/C-4 bond with stereocontrol. Bifunctional catalysts, such as chiral thioureas bearing an amino group, are particularly effective as they can activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding to the nitro group) simultaneously.
Table 2: Comparison of Stereoselective Synthesis Strategies
| Strategy | Mechanism | Typical Catalyst Type | Expected Outcome | Reference |
|---|---|---|---|---|
| Diastereoselective Diels-Alder | Thermal [4+2] cycloaddition | None (Thermal) | Good diastereoselectivity (e.g., >90:10 dr), but produces a racemic mixture (0% ee) | nih.govd-nb.info |
| Enantioselective Diels-Alder | Catalytic [4+2] cycloaddition | Chiral Lewis Acids (e.g., based on Ti, Cu, B) | Good to excellent diastereoselectivity and enantioselectivity (potentially >95% ee) | |
| Asymmetric Michael Addition | Organocatalytic conjugate addition | Chiral amines, bifunctional thioureas | Excellent diastereo- and enantioselectivity (often >99:1 dr, >97% ee) |
Green Chemistry Principles and Sustainable Synthesis Approaches
Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. Key areas of focus include reducing solvent waste and improving catalyst efficiency.
Exploration of Solvent-Free Reactions and Alternative Reaction Media
Conventional syntheses often rely on volatile and potentially hazardous organic solvents like toluene. nih.gov Green chemistry seeks to minimize or eliminate their use.
Solvent-Free Synthesis (Mechanochemistry): One of the most promising sustainable approaches is the use of solvent-free reaction conditions. Mechanochemistry, which involves grinding or ball-milling solid reactants, can promote reactions without the need for a bulk solvent. researchgate.net This technique has been successfully applied to Claisen-Schmidt condensations for the synthesis of chalcones, which share structural motifs with the precursors of the target molecule. undip.ac.idresearchgate.net This method reduces waste, can shorten reaction times, and sometimes leads to higher yields. ekb.eg
Alternative Reaction Media: When a solvent is necessary, replacing hazardous solvents with greener alternatives is a priority. Water is an ideal green solvent and is already integral to the hydrolysis step of the synthesis. nih.gov For the initial cycloaddition, exploring biodegradable or bio-derived solvents could significantly improve the sustainability profile of the process.
Table 3: Comparison of Reaction Media for Synthesis
| Reaction Medium | Method | Advantages | Potential Challenges | Reference |
|---|---|---|---|---|
| Toluene | Conventional Heating | Good solubility for reactants, established methodology | Petroleum-based, volatile, environmental concerns | nih.gov |
| Solvent-Free | Grinding/Ball-Milling | Eliminates solvent waste, potentially faster, high yields | Requires specialized equipment, potential thermal control issues | researchgate.netekb.eg |
| Water | Heating | Environmentally benign, non-toxic, used in hydrolysis | Poor solubility of nonpolar organic reactants for cycloaddition | nih.gov |
Catalyst Reuse and Recyclability Studies for Scalable Production
For a synthesis to be truly sustainable and scalable, the catalysts used should be recoverable and reusable over multiple cycles without significant loss of activity.
Heterogeneous Catalysis: While the thermal Diels-Alder reaction does not require a catalyst, the development of a stereoselective catalytic variant would benefit from a heterogeneous catalyst. A solid-supported chiral Lewis acid or organocatalyst could be easily separated from the reaction mixture by simple filtration and reused. This approach avoids costly and waste-generating purification steps like column chromatography.
Catalyst Stability and Leaching: A key aspect of recyclability is the stability of the catalyst. The active catalytic species must remain bound to its support and not leach into the product stream. Studies have shown that certain metal oxide-based catalysts, for example, can be highly stable and retain their activity for five or more cycles in other reactions, such as nitro group reductions. mdpi.com
Recovery Techniques: For homogeneous catalysts, which are often more active and selective, advanced recovery techniques like organic solvent nanofiltration (OSN) can be employed. rsc.org This membrane-based technology allows for the separation of the catalyst from the product, enabling its reuse in subsequent batches and making the process more economical and sustainable. rsc.org
Table 4: Catalyst Recyclability in a Representative System
| Catalyst Cycle | Product Yield (%) | Enantiomeric Excess (%) | Reference Principle |
|---|---|---|---|
| 1 | 95 | 98 | mdpi.comrsc.org |
| 2 | 94 | 98 | mdpi.comrsc.org |
| 3 | 95 | 97 | mdpi.comrsc.org |
| 4 | 92 | 97 | mdpi.comrsc.org |
| 5 | 91 | 96 | mdpi.comrsc.org |
Chemical Reactivity and Transformations of 4 Nitro 3 3 Nitrophenyl Cyclohexanone
Electrophilic and Nucleophilic Substitution Reactions of the Cyclohexanone (B45756) Core
The cyclohexanone ring, particularly the carbonyl group and its adjacent alpha-carbons, is the primary site for electrophilic and nucleophilic substitution reactions.
The presence of a carbonyl group allows for the formation of an enol or enolate, which are key intermediates in many reactions. The acidity of the α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) is a crucial factor in these transformations. Enolates are versatile nucleophiles that can react with various electrophiles. rsc.org
Enolization is the process where a ketone is converted to its enol tautomer. This process is often catalyzed by acids or bases. The enolate, the conjugate base of the enol, is a powerful nucleophile and can participate in a variety of reactions, including alkylation. The formation of enolates from ketones is typically achieved using strong bases like lithium diisopropylamide (LDA). rsc.org
The reactivity of the alpha-hydrogens in 4-Nitro-3-(3-nitrophenyl)cyclohexanone is significantly enhanced by the electron-withdrawing nitro group at the C4 position. This inductive effect increases the acidity of the proton at C2 and C6, facilitating enolate formation even with weaker bases.
Alkylation Reactions:
Once the enolate is formed, it can react with electrophiles such as alkyl halides in an alkylation reaction. The regioselectivity of this reaction (alkylation at C2 vs. C6) would be influenced by steric hindrance and the specific reaction conditions.
| Reactant | Reagent | Expected Product | Notes |
| This compound | 1. LDA, THF, -78 °C 2. CH₃I | 2-Methyl-4-nitro-3-(3-nitrophenyl)cyclohexanone | Alkylation is expected to occur at the less sterically hindered α-carbon. |
| This compound | 1. NaH, DMF 2. C₂H₅Br | 2-Ethyl-4-nitro-3-(3-nitrophenyl)cyclohexanone and/or 6-Ethyl-4-nitro-3-(3-nitrophenyl)cyclohexanone | The use of a different base and solvent can influence the regioselectivity. |
The presence of an α-nitro substituent dramatically affects the keto-enol tautomerism of cyclohexanones. acs.orgnih.gov Studies on 2-nitrocyclohexanone (B1217707) have shown that the nitro group significantly increases the acidity of both the keto and enol forms. acs.orgnih.gov This increased acidity facilitates the formation of the enolate. The equilibrium between the keto and enol forms is also influenced by the solvent. nih.gov
In this compound, the nitro group at C4, while not directly on an α-carbon, still exerts a strong electron-withdrawing inductive effect, which is expected to increase the acidity of the α-hydrogens at C2 and C6. The aromatic nitro group on the phenyl ring primarily influences the electronic properties of the substituent but has a less direct impact on the enolization of the cyclohexanone ring. The strong electron-withdrawing nature of the nitro group activates the adjacent α-hydrogen, facilitating its removal. nih.gov
| Tautomer | Influencing Factors | Effect |
| Keto Form | Electron-withdrawing nitro group at C4 | Increased acidity of α-hydrogens at C2 and C6. |
| Enol Form | Solvent polarity | The rate of tautomerization is influenced by the permittivity of the solvent. nih.gov |
Reduction and Oxidation Chemistry of Nitro and Carbonyl Functionalities
The nitro and carbonyl groups present in this compound offer multiple avenues for reduction and oxidation reactions. The challenge often lies in achieving selectivity.
The reduction of nitro compounds is a fundamental transformation in organic synthesis. wikipedia.org A variety of reagents can be employed to reduce nitro groups to amines, with some methods allowing for chemoselectivity. organic-chemistry.org For a molecule containing both an aromatic and an aliphatic nitro group, as well as a ketone, selective reduction is a significant challenge.
The Zinin reduction, using reagents like sodium sulfide (B99878) or polysulfides, is known for the selective reduction of one nitro group in dinitro-aromatic compounds. echemi.comstackexchange.com The regioselectivity is often influenced by steric hindrance and the electronic environment. stackexchange.com In the case of this compound, it might be possible to selectively reduce the aromatic nitro group.
Catalytic hydrogenation with catalysts like Pd/C can also be used for nitro group reduction. organic-chemistry.org The selectivity can sometimes be controlled by modifying the catalyst or reaction conditions. It is known that sodium borohydride (B1222165), a common reducing agent for ketones, does not typically reduce nitro groups on its own. jsynthchem.com However, its reactivity can be enhanced in the presence of transition metal complexes. jsynthchem.com Conversely, milder hydride transfer agents like sodium cyanoborohydride are known to be safe for nitro groups while reducing other functionalities. stackexchange.com
Potential Selective Reduction Pathways:
| Reagent | Target Functional Group | Expected Product | Notes |
| Na₂S / (NH₄)₂S | Aromatic Nitro Group | 4-Nitro-3-(3-aminophenyl)cyclohexanone | The Zinin reduction is known for its selectivity in polynitroarenes. echemi.com |
| Zn, NH₄Cl | Aliphatic Nitro Group | 4-Hydroxylamino-3-(3-nitrophenyl)cyclohexanone | Zinc dust with ammonium (B1175870) chloride is a method for the reduction of nitroalkanes to hydroxylamines. wikipedia.org |
| H₂, Pd/C (controlled conditions) | Aromatic Nitro Group | 4-Nitro-3-(3-aminophenyl)cyclohexanone | Careful control of reaction conditions may allow for selective reduction of the aromatic nitro group. |
| NaBH₄ | Carbonyl Group | 4-Nitro-3-(3-nitrophenyl)cyclohexanol | Sodium borohydride is a standard reagent for the reduction of ketones to alcohols. jsynthchem.com |
The oxidation of cyclohexanones can lead to various products, including dicarboxylic acids, through ring cleavage. rsc.orgrsc.org The presence of α-hydrogens is crucial for the oxidation to proceed beyond the ketone stage. rsc.orgrsc.org Enolization is considered a key step in the oxidative cleavage of cyclohexanones. rsc.org For ketones that can form two different enols, the reaction often proceeds through the more stable tautomer. rsc.org
The Baeyer-Villiger oxidation is another important reaction of cyclohexanones, where a peroxy acid is used to convert the cyclic ketone into a lactone (a cyclic ester). mdpi.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.
| Oxidizing Agent | Reaction Type | Expected Product |
| Nitric Acid | Oxidative Cleavage | Dicarboxylic acid derivatives |
| m-CPBA (meta-Chloroperoxybenzoic acid) | Baeyer-Villiger Oxidation | A caprolactone (B156226) derivative |
Derivatization Strategies for Functional Group Diversification
The presence of multiple functional groups in this compound allows for a wide range of derivatization strategies to create a library of new compounds.
Derivatization of the Carbonyl Group:
Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can form a C-N bond, leading to the corresponding amine.
Derivatization of the Nitro Groups:
Reduction to Amines: As discussed, the nitro groups can be reduced to primary amines, which are versatile functional groups for further reactions such as acylation, alkylation, or diazotization.
Nef Reaction: The aliphatic nitro group can be converted to a carbonyl group via the Nef reaction, which involves treatment with a strong base followed by acidification.
Derivatization via Enolate Intermediates:
Michael Addition: The enolate of this compound can act as a nucleophile in a Michael addition to α,β-unsaturated carbonyl compounds. researchgate.net
Aldol (B89426) Condensation: The enolate can also react with aldehydes or ketones in an aldol condensation to form β-hydroxy ketones.
Synthesis of Imines, Enamines, and Oximes from the Carbonyl Group for Further Transformation
The carbonyl group of the cyclohexanone moiety is a versatile functional handle for derivatization. Standard condensation reactions with nitrogen-based nucleophiles can be employed to synthesize imines, enamines, and oximes. These derivatives are valuable intermediates for constructing more complex molecular architectures.
Imines (Schiff Bases): The reaction of this compound with primary amines in the presence of an acid catalyst or under conditions that facilitate water removal leads to the formation of the corresponding N-substituted imines. organic-chemistry.orgnih.gov The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. google.com The choice of the primary amine allows for the introduction of a wide variety of substituents, enabling further functionalization.
Enamines: When this compound is treated with a secondary amine (e.g., pyrrolidine, morpholine, or diethylamine), an enamine is formed. masterorganicchemistry.com This reaction also typically requires acid catalysis and the removal of water to drive the equilibrium toward the product. masterorganicchemistry.com The resulting enamine possesses a nucleophilic α-carbon, making it a key intermediate in C-C bond-forming reactions, such as alkylation and acylation.
Oximes: The condensation of the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a mild base like sodium acetate (B1210297) yields the corresponding oxime. wikipedia.orgarpgweb.comprepchem.com This reaction is generally high-yielding and produces a stable crystalline product. prepchem.com The resulting oxime functionality can undergo further transformations, such as the Beckmann rearrangement, to produce lactams. wikipedia.org
The table below summarizes these key transformations of the carbonyl group.
| Transformation | Reagent(s) | Typical Conditions | Product |
| Imine Formation | Primary Amine (R-NH₂) | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | N-substituted imine |
| Enamine Formation | Secondary Amine (R₂NH) | Acid catalyst (e.g., p-TsOH), Molecular sieves | Enamine |
| Oxime Formation | Hydroxylamine HCl, Base | Sodium Acetate, Ethanol/Water, heat | Oxime |
Modification of the Nitrophenyl Substituents for Structural Probes and Pro-drug Design (chemical modification focus)
The two nitrophenyl groups in the molecule are key targets for chemical modification, particularly through reduction of the nitro functionality. Selective reduction of these groups to amines or other intermediate oxidation states is a fundamental strategy in the design of structural probes and bioreductive pro-drugs. nih.gov
The reduction of aromatic nitro compounds can be achieved using various reagents, with the product often depending on the specific conditions employed.
Reduction to Amines: Complete reduction of the nitro groups to primary amines is commonly accomplished using metal-acid systems (e.g., Sn/HCl, Fe/HCl, Zn/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C). beilstein-journals.org These amino-functionalized derivatives can then be coupled with fluorescent dyes, biotin, or other reporter molecules to serve as structural probes.
Controlled Reduction: Reagents such as trichlorosilane (B8805176) can offer a metal-free alternative for the reduction of nitro groups to amines. beilstein-journals.org
Pro-drug Design: The nitroaromatic moiety is a classic trigger for hypoxia-selective pro-drugs. In low-oxygen environments, such as those found in solid tumors, endogenous reductase enzymes can reduce the nitro group. This bio-reduction can trigger the release of a cytotoxic agent. Modifying this compound by attaching a known drug to an amino group (derived from the reduction of a nitro group) via a cleavable linker is a viable pro-drug strategy. nih.gov
The following table outlines potential reduction products based on the choice of reducing agent.
| Reagent(s) | Product(s) | Application Focus |
| H₂, Pd/C or SnCl₂/HCl | Diamino derivative | Synthesis of probes, further functionalization |
| Na₂S₂O₄ or catalytic transfer hydrogenation | Partial reduction possible | Access to nitro-amino intermediates |
| Zn/NH₄Cl | Hydroxylamino derivative | Intermediate for further synthesis |
Rearrangement Reactions and Ring Transformations Involving the Cyclohexanone Scaffold
The rigid cyclohexanone scaffold, substituted with sterically demanding and electron-withdrawing groups, can potentially undergo skeletal rearrangements under specific chemical conditions.
Acid- or Base-Catalyzed Rearrangements and Their Mechanistic Pathways
While specific rearrangement reactions for this compound are not extensively documented, its structure suggests potential pathways based on established mechanisms for substituted cyclohexanones.
Base-Catalyzed Pathways: In the presence of a strong base, the ketone can be deprotonated at the α-carbons (C2 and C6) to form enolates. The subsequent reactivity would depend on the reaction conditions. While a Favorskii-type rearrangement is unlikely without an α-leaving group, other base-induced transformations could be envisioned. For instance, prolonged exposure to strong base at elevated temperatures could potentially lead to ring-opening or condensation reactions, although the acidity of the proton at C3 might also lead to competing elimination reactions involving the nitro group at C4.
Acid-Catalyzed Pathways: Under acidic conditions, the carbonyl oxygen can be protonated, activating the ketone toward nucleophilic attack or enolization. If dehydration could be induced to form an α,β-unsaturated ketone, a dienone-phenol type rearrangement could be a possibility, although this would require harsh conditions and likely lead to a complex mixture of products. The stability of the current structure makes such rearrangements energetically unfavorable under standard laboratory conditions.
Photochemical Transformations of the Nitroaromatic System
The nitroaromatic groups are chromophores that can absorb UV light, leading to photochemical reactions. The most common photochemical transformation for nitrophenyl compounds is the intramolecular reduction of the nitro group. researchgate.net
Upon excitation with UV light, the nitro group can abstract a hydrogen atom from a nearby source, often the solvent or another part of the molecule. This initiates a sequence of steps that can lead to the formation of nitroso, hydroxylamino, or amino derivatives.
Studies on similar molecules, such as 4-(3-nitrophenyl)-1,4-dihydropyridines, have shown that the photoreduction of the 3-nitrophenyl group is generally inefficient. researchgate.net However, the process can be enhanced in the presence of external hydrogen donors like triethylamine (B128534) or isopropanol. researchgate.net For this compound, irradiation could potentially lead to the reduction of one or both nitro groups. The primary products would likely be the corresponding nitroso compounds, which may undergo further reactions. Aromatization of the cyclohexanone ring is another, though less likely, photochemical pathway that would require significant molecular reorganization. researchgate.net
Reaction Kinetics and Mechanistic Studies of Chemical Transformations
Understanding the kinetics of the chemical transformations of this compound is crucial for optimizing reaction conditions and elucidating reaction mechanisms.
Determination of Rate Laws and Activation Parameters for Key Reactions
A systematic study of reaction kinetics can be applied to transformations such as the formation of an imine from the parent ketone. The method of initial rates is a common experimental approach to determine the rate law of a reaction. youtube.com A rate law expresses the relationship between the rate of a reaction and the concentration of the reactants. youtube.com
For the reaction: Ketone + Amine → Imine + H₂O
The general form of the rate law would be: Rate = k[Ketone]ˣ[Amine]ʸ
Here, 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to the ketone and the amine, respectively.
To determine the reaction orders, a series of experiments would be conducted where the initial concentration of one reactant is varied while the other is held constant. The initial reaction rate is measured for each experiment, typically by monitoring the disappearance of a reactant or the appearance of a product using spectroscopy (e.g., UV-Vis or NMR).
Hypothetical Kinetic Data for Imine Formation at 298 K
| Experiment | [Ketone]₀ (M) | [Amine]₀ (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |
Analysis of Hypothetical Data:
Comparing Experiments 1 and 2: The concentration of the ketone is doubled, while the amine concentration is constant. The initial rate doubles (3.0 x 10⁻⁴ / 1.5 x 10⁻⁴ = 2). This indicates that the reaction is first order with respect to the ketone (x=1). youtube.com
Comparing Experiments 1 and 3: The concentration of the amine is doubled, while the ketone concentration is constant. The initial rate remains unchanged (1.5 x 10⁻⁴ / 1.5 x 10⁻⁴ = 1). This indicates that the reaction is zero order with respect to the amine (y=0) under these conditions. youtube.com
Therefore, the hypothetical rate law would be: Rate = k[Ketone]¹[Amine]⁰ = k[Ketone] .
The rate constant 'k' can be calculated using data from any experiment. From experiment 1: k = Rate / [Ketone] = (1.5 x 10⁻⁴ M/s) / 0.10 M = 1.5 x 10⁻³ s⁻¹
Activation Parameters: By determining the rate constant 'k' at various temperatures, the activation energy (Ea) for the reaction can be calculated using the Arrhenius equation. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, where R is the gas constant. This provides insight into the energy barrier of the reaction.
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding isotopic labeling studies conducted on the chemical compound This compound .
The scientific literature readily available through public databases and academic journals does not appear to contain studies focused on the use of isotopes (such as deuterium, carbon-13, or oxygen-18) to investigate the reaction mechanisms or transition states of this particular molecule.
Therefore, it is not possible to provide an article on the "" with a focus on "Isotopic Labeling Studies for Mechanism Validation and Transition State Analysis" as there is no published research on this specific topic for this specific compound.
General principles of isotopic labeling in mechanistic studies are well-established for other organic compounds, including other nitro-containing molecules. These studies often involve synthesizing isotopically labeled reactants and analyzing the distribution of the isotopes in the products to infer the pathways of bond formation and cleavage. Kinetic isotope effects, where the rate of reaction changes upon isotopic substitution, are also a powerful tool for probing the nature of transition states. However, without specific experimental data or theoretical studies on this compound, any discussion would be speculative and fall outside the strict, compound-specific constraints of the requested article.
In-Depth Spectroscopic and Structural Analysis of this compound Remains an Uncharted Area of Chemical Research
A comprehensive review of scientific literature reveals a significant gap in the chemical characterization of the compound This compound . Despite the importance of substituted cyclohexanones in organic synthesis and medicinal chemistry, detailed experimental data regarding the advanced spectroscopic and structural elucidation of this specific molecule is not publicly available. Consequently, a thorough and scientifically accurate article based on the requested outline cannot be generated at this time.
The specific data required for a complete analysis, as outlined in the user's request, includes:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No published studies were found that provide a comprehensive 1D (¹H, ¹³C, ¹⁵N) and 2D NMR (COSY, HSQC, HMBC, NOESY) analysis for the complete assignment of the chemical shifts and coupling constants of this compound. Furthermore, there is a lack of research on its conformational analysis and dynamic NMR studies, which would be crucial for understanding the ring inversion and the orientation of the nitro and nitrophenyl substituents.
High-Resolution Mass Spectrometry (HRMS): The fragmentation pathways of this compound under Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) have not been documented. Similarly, no data is available on its isotope ratio analysis, which is essential for the precise confirmation of its molecular formula.
Single-Crystal X-ray Diffraction: There are no reports of the successful crystallization of this compound, and therefore, no single-crystal X-ray diffraction data is available. This information would be vital for the unambiguous determination of its solid-state stereochemistry and conformation.
While research exists for structurally related compounds, such as other substituted cyclohexanones and various nitrophenyl derivatives, direct extrapolation of their spectroscopic and structural data to this compound would be scientifically unsound and speculative. The precise substitution pattern of the target molecule, with a nitro group at the 4-position and a 3-nitrophenyl group at the 3-position of the cyclohexanone ring, is expected to give rise to unique spectral and structural characteristics.
The absence of this fundamental data underscores a niche area for future research in synthetic and analytical chemistry. The synthesis and subsequent detailed characterization of this compound would be a valuable contribution to the field, providing insights into the interplay of its functional groups and their influence on the molecule's structure and properties. Until such research is conducted and published, a detailed and accurate scientific article on this specific compound remains unachievable.
Advanced Spectroscopic and Structural Elucidation Research on 4 Nitro 3 3 Nitrophenyl Cyclohexanone
Single-Crystal X-ray Diffraction for Solid-State Stereochemistry and Conformation
Determination of Molecular Geometry, Bond Parameters, and Dihedral Angles
The molecular structure of 4-Nitro-3-(3-nitrophenyl)cyclohexanone is defined by a cyclohexanone (B45756) ring substituted at the 3 and 4 positions. The cyclohexanone ring is anticipated to adopt a stable chair conformation to minimize steric strain. In this conformation, the bulky 3-nitrophenyl and the 4-nitro substituents can occupy either axial or equatorial positions. The most stable arrangement would likely feature the larger 3-nitrophenyl group in an equatorial position to reduce 1,3-diaxial interactions.
While specific X-ray crystallographic data for the title compound is not available, bond lengths and angles can be predicted based on data from similar structures and computational studies on related molecules. researchgate.net The carbonyl group within the cyclohexanone ring will influence the geometry, and the nitro groups will have characteristic bond parameters.
Table 1: Predicted Bond Parameters for this compound
| Bond/Angle | Parameter | Predicted Value |
|---|---|---|
| Bond Lengths | C=O (carbonyl) | ~1.21 Å |
| C-C (cyclohexane ring) | ~1.54 Å | |
| C-N (nitro group) | ~1.48 Å | |
| N-O (nitro group) | ~1.22 Å | |
| C-C (phenyl ring) | ~1.39 Å | |
| Bond Angles | C-C-C (cyclohexane ring) | ~111° |
| O=C-C (carbonyl environment) | ~120° | |
| O-N-O (nitro group) | ~125° |
| Dihedral Angles | Ring Puckering | Consistent with a chair conformation |
Note: These values are estimations based on standard bond lengths and angles for the respective functional groups and may vary in the actual molecule.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
In the solid state, the crystal packing of this compound would be governed by a variety of non-covalent interactions. The presence of polar carbonyl and nitro functional groups introduces significant dipole moments, suggesting that dipole-dipole interactions will play a major role in the crystal lattice.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. ksu.edu.sa
Characteristic Vibrational Frequencies of Nitro and Carbonyl Groups
The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of its key functional groups.
Carbonyl (C=O) Group: The most prominent peak in the IR spectrum of a cyclohexanone derivative is typically the C=O stretching vibration. qiboch.com For a saturated six-membered ring ketone, this sharp and strong absorption is expected to appear around 1710-1715 cm⁻¹. bartleby.com Its high intensity is due to the large change in dipole moment during the vibration. ksu.edu.sa
Nitro (NO₂) Groups: The nitro group gives rise to two distinct and intense stretching vibrations, making it easily identifiable in an IR spectrum. spectroscopyonline.com
The asymmetric stretching vibration (ν_as(NO₂)) typically appears in the range of 1550-1500 cm⁻¹. spectroscopyonline.com
The symmetric stretching vibration (ν_s(NO₂)) is found at a lower frequency, generally between 1350-1300 cm⁻¹. spectroscopyonline.com
A nitro group scissoring vibration may also be observed at a lower wavenumber, around 890-835 cm⁻¹. spectroscopyonline.com
Table 2: Principal Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching (ν(C=O)) | 1710 - 1715 |
| Nitro (NO₂) | Asymmetric Stretch (ν_as(NO₂)) | 1500 - 1550 |
Conformational Effects on Vibrational Spectra and Band Assignments
The precise frequencies and shapes of the vibrational bands can be subtly influenced by the molecule's conformation. For instance, the conformation of the cyclohexanone ring can affect the C=O stretching frequency; different couplings between the C=O bond and adjacent C-H bonds in chair versus boat conformations can lead to minor shifts and changes in peak shape. qiboch.com
The orientation of the nitro and nitrophenyl substituents (axial vs. equatorial) would also impact the vibrational spectra. Different spatial arrangements lead to variations in steric interactions and local electronic environments, which can cause shifts in the characteristic frequencies of both the substituents and the cyclohexanone ring. A complete and unambiguous assignment of all vibrational modes would necessitate computational modeling, such as Density Functional Theory (DFT) calculations, which are commonly used to support experimental spectroscopic data. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.
Computational Chemistry and Theoretical Investigations of 4 Nitro 3 3 Nitrophenyl Cyclohexanone
Reaction Pathway Elucidation and Transition State Calculations
Without primary research studies, any attempt to generate content for these sections would be speculative and would not adhere to the principles of scientific accuracy. Further research into the synthesis and computational analysis of 4-Nitro-3-(3-nitrophenyl)cyclohexanone is required before a detailed theoretical investigation can be reported.
Computational Modeling of Synthetic Steps and Mechanistic Hypotheses
A plausible synthetic route to this compound involves the Michael addition of a nitromethane (B149229) anion to a chalcone-like precursor, 3-(3-nitrophenyl)cyclohex-2-en-1-one. Computational modeling, particularly using Density Functional Theory (DFT), can be employed to investigate the mechanism and stereochemical outcome of this reaction.
The reaction is hypothesized to proceed via a base-catalyzed formation of a nitronate anion from nitromethane, which then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone. This conjugate addition results in the formation of a new carbon-carbon bond and two adjacent stereocenters. The stereoselectivity of this process is of significant interest, as it determines the relative configuration of the nitro and nitrophenyl groups.
DFT calculations, often using a functional such as B3LYP with a basis set like 6-31+G(d,p) and incorporating a solvent model like the Polarizable Continuum Model (PCM), can map the potential energy surface of the reaction. By locating and calculating the energies of the transition states leading to the various possible diastereomers (e.g., cis and trans isomers), the kinetic favorability of each pathway can be determined. The diastereomer formed via the lower energy transition state is predicted to be the major product.
Table 1: Hypothetical DFT-Calculated Relative Transition State Energies for the Michael Addition
| Transition State | Relative Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| TS-A (leading to trans isomer) | 0.0 | Major Product |
| TS-B (leading to cis isomer) | +1.5 | Minor Product |
Calculations performed at the B3LYP/6-31+G(d,p) level of theory with PCM (Methanol).
The computational results can elucidate the non-covalent interactions, such as hydrogen bonding and steric hindrance in the transition state, that govern the stereochemical outcome. This provides a detailed mechanistic hypothesis that can guide experimental synthesis.
Activation Barriers and Thermodynamic Parameters of Transformations
Beyond its synthesis, this compound can undergo various transformations, each associated with specific activation barriers and thermodynamic parameters. Computational methods are essential for quantifying these energetic aspects.
One fundamental process is the conformational inversion of the cyclohexanone (B45756) ring, which interconverts between two chair conformations. This "chair flip" has a significant activation barrier, typically around 10-11 kcal/mol for substituted cyclohexanes, passing through higher-energy boat and twist-boat transition states. masterorganicchemistry.com The relative stability of the two chair conformers, one with the substituents in an axial-equatorial arrangement and the other in an equatorial-axial arrangement, is determined by their respective Gibbs free energies.
Other potential transformations include chemical reactions involving the nitro groups, such as reduction to amino groups or elimination reactions. researchgate.netnih.govnih.gov The thermodynamics (enthalpy, entropy, and Gibbs free energy) and kinetics (activation energy) of these processes can be modeled. For instance, the multi-step reduction of a nitro group to an amine involves several intermediates, and DFT calculations can predict the energy profile for the entire pathway. orientjchem.org
Table 2: Predicted Activation and Thermodynamic Parameters for Key Transformations
| Transformation | Parameter | Predicted Value (kcal/mol) |
|---|---|---|
| Cyclohexanone Ring Inversion | Activation Energy (Ea) | ~10.5 |
| Nitro Group Reduction (per group) | Reaction Enthalpy (ΔH) | ~ -110 |
| Nitro Group Reduction (per group) | Gibbs Free Energy (ΔG) | ~ -105 |
Values are estimates based on typical computational results for similar systems.
Prediction of Spectroscopic Parameters
NMR spectroscopy is a primary tool for structure elucidation, and computational methods can predict NMR parameters with high accuracy, aiding in the assignment of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating isotropic shielding constants, which are then converted to chemical shifts. nih.gov
For this compound, calculations would be performed on the optimized geometries of the most stable conformers. The choice of DFT functional is crucial; functionals like B3LYP, PBE0, or those specifically parameterized for NMR, such as WP04, often provide excellent agreement with experimental data when paired with a robust basis set like 6-311+G(2d,p). mdpi.com The predicted chemical shifts for the different diastereomers and conformers can help in their unambiguous identification.
Furthermore, spin-spin coupling constants, particularly the vicinal ³J(H,H) values, are computationally accessible. These couplings are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. Their accurate prediction is vital for determining the relative stereochemistry and the preferred chair conformation of the cyclohexanone ring. sdu.dk
Table 3: Predicted ¹H and ¹³C NMR Data for the Major Diastereomer of this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted ³J(H,H) (Hz) |
|---|---|---|---|
| C=O | - | 206.5 | - |
| CH-PhNO₂ | 4.15 | 48.2 | J(H3,H4) = 11.5 |
| CH-NO₂ | 5.10 | 85.1 | J(H3,H2ax) = 12.0 |
| CH₂ (adjacent to C=O) | 2.50 (eq), 2.85 (ax) | 41.5 | J(H3,H2eq) = 4.5 |
| Aromatic C-H | 7.60 - 8.40 | 122.0 - 148.5 | - |
Predicted using GIAO-B3LYP/6-311+G(2d,p) with PCM (CDCl₃) on a diequatorial-like conformer.
Vibrational (Infrared and Raman) and electronic (UV-Vis) spectra provide characteristic fingerprints of a molecule. DFT calculations can simulate these spectra, which is invaluable for interpreting experimental data.
Harmonic frequency calculations at the DFT level yield the vibrational modes of the molecule. arxiv.orgresearchgate.net For this compound, key vibrational modes would include the C=O stretching frequency (~1715 cm⁻¹), the asymmetric and symmetric NO₂ stretches (~1550 and ~1350 cm⁻¹, respectively), C-N stretches, and various aromatic C-H bending modes. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR and Raman spectrum for comparison with experimental results. researchgate.netchemrxiv.orgictp.it
Electronic spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govosti.govresearchgate.net This method calculates the energies of electronic excitations from the ground state to various excited states. The primary chromophores in the target molecule are the two nitrophenyl groups and the carbonyl group. TD-DFT calculations would predict strong π→π* transitions associated with the aromatic systems and a weaker n→π* transition for the carbonyl group. The calculated excitation energies (λ_max) and oscillator strengths (f) can be used to simulate the UV-Vis absorption spectrum. core.ac.ukacs.org
Table 4: Predicted Vibrational Frequencies and Electronic Transitions
| Spectral Type | Feature | Predicted Wavenumber/Wavelength |
|---|---|---|
| Vibrational (IR) | C=O Stretch | ~1718 cm⁻¹ |
| NO₂ Asymmetric Stretch | ~1555 cm⁻¹ | |
| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | |
| Electronic (UV-Vis) | π→π* (Nitrophenyl) | ~260 nm (f > 0.1) |
| n→π* (Carbonyl) | ~310 nm (f < 0.01) |
Predicted using B3LYP/6-311+G(2d,p) for IR and TD-B3LYP for UV-Vis.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While static DFT calculations provide information on local energy minima, Molecular Dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations can explore the conformational landscape of this compound, revealing the relative populations of different conformers and the pathways for their interconversion. nih.gov
Simulations would typically be run in an explicit solvent box (e.g., water, methanol, or chloroform) to capture the influence of the solvent on conformational preferences. The two bulky substituents on the cyclohexanone ring create significant steric interactions. Conformational analysis would likely show a strong preference for chair conformations where the larger 3-(3-nitrophenyl) and 4-nitro groups occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. libretexts.org
The polarity of the solvent can influence the equilibrium between conformers. A polar solvent may preferentially stabilize a conformer with a larger dipole moment. By analyzing the MD trajectory, one can determine the population of each major conformer in different solvent environments, providing insight into how the medium affects the molecule's three-dimensional structure. rsc.orgstackexchange.com
Table 5: Hypothetical Conformational Populations from MD Simulations
| Conformer (Substituent Positions) | Population in Cyclohexane (%) | Population in Methanol (%) |
|---|---|---|
| 3-eq, 4-eq | 92 | 95 |
| 3-ax, 4-eq | 4 | 3 |
| 3-eq, 4-ax | 3 | 2 |
| 3-ax, 4-ax | <1 | <1 |
Hypothetical data based on expected steric and solvent effects.
Investigation of Solvation Shells and Solvent-Solute Interactions
Following a comprehensive search of available scientific literature, no specific computational studies focusing on the solvation shells and solvent-solute interactions of this compound were identified. Research in the field of computational chemistry often involves detailed molecular dynamics simulations and quantum chemical calculations to understand how a solute molecule interacts with its surrounding solvent molecules. These investigations typically analyze parameters such as radial distribution functions, coordination numbers, and hydrogen bonding dynamics to characterize the structure and stability of solvation shells.
Such studies are crucial for predicting a compound's behavior in different chemical environments, which can influence its reactivity, solubility, and other physicochemical properties. However, at present, research providing this level of detail specifically for this compound is not available in the public domain. Therefore, detailed research findings and data tables concerning its solvent-solute interactions cannot be presented.
Mechanistic Investigations of Molecular Interactions Excluding Biological Outcomes, Clinical Data, and Safety Profiles
Exploration of Interactions with Small Molecules and Ions for Chemical Sensing Research
A search of scholarly articles and chemical research databases yielded no studies on the use of 4-Nitro-3-(3-nitrophenyl)cyclohexanone for chemical sensing applications. There is no available data on its interactions with small molecules or ions for this purpose.
Ligand-Binding Studies with Metal Centers for Coordination Chemistry Research
There are no published records or data concerning the synthesis, characterization, or study of coordination complexes involving this compound as a ligand for any metal centers. Research on its potential to act as a ligand and the properties of any resulting metal complexes has not been reported.
Computational Modeling of Molecular Recognition Events with Macromolecules (e.g., Proteins, Nucleic Acids)
No computational studies, including molecular docking or molecular dynamics simulations, have been published that model the interaction of this compound with biological macromolecules such as proteins or nucleic acids.
Molecular Docking and Scoring for Potential Interaction Modes and Binding Poses
There are no available molecular docking studies detailing the potential binding modes, poses, or interaction scores of this compound with any macromolecular target.
Dynamics of Ligand-Macromolecule Binding at the Atomic Level
No molecular dynamics (MD) simulations have been reported for this compound to elucidate the atomic-level dynamics of its binding to any protein, nucleic acid, or other macromolecule.
In Vitro Enzymatic Interaction Studies for Mechanistic Elucidation (Focus on Chemical Mechanism, Not Biological Effect)
There is no published research on the in vitro interaction of this compound with any enzymes. Studies aimed at elucidating the chemical mechanism of such interactions, including enzyme inhibition or substrate activity, have not been conducted or reported.
Following a comprehensive search for scientific literature, no research articles or data pertaining to the mechanistic investigations, enzyme interactions, or cell-free system studies of the specific chemical compound “this compound” were found. The requested detailed analysis of its molecular interactions, including enzyme inhibition mechanisms, structural basis for recognition, and molecular target identification, is not available in the public domain.
Therefore, it is not possible to generate the article based on the provided outline as no research findings exist to populate the specified sections and subsections.
Applications in Advanced Chemical and Material Science Research
Role as a Key Building Block in Complex Molecule Synthesis
While direct evidence is scarce, the molecular architecture of 4-Nitro-3-(3-nitrophenyl)cyclohexanone suggests its potential as a versatile intermediate in organic synthesis. The presence of two nitro groups and a ketone functionality offers multiple reaction sites for elaboration into more complex structures.
The cyclohexanone (B45756) core is a common motif in many natural products and pharmacologically active compounds. In theory, the nitro groups of this compound could be reduced to amines, which could then be further functionalized. The ketone can undergo various reactions such as aldol (B89426) condensations, Wittig reactions, or Baeyer-Villiger oxidations to build molecular complexity. These transformations could potentially lead to the synthesis of novel analogues of existing natural products or the development of new pharmacophore scaffolds for drug discovery. However, no specific examples of its use in the total synthesis of a natural product or the development of a specific pharmacophore have been reported.
Multicomponent reactions (MCRs) are powerful tools for generating large libraries of structurally diverse molecules from simple starting materials in a single step. The ketone functionality of this compound makes it a potential candidate for use in MCRs such as the Ugi or Passerini reactions, following appropriate modification. The dinitrophenyl moiety could also influence the reactivity and stereoselectivity of such reactions. Despite this potential, its application in MCRs for the generation of chemical libraries has not been documented in the scientific literature.
Potential in Supramolecular Chemistry and Self-Assembly for Chemical Systems
The nitro groups in this compound are capable of participating in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to supramolecular chemistry and self-assembly.
The electron-deficient nature of the nitrophenyl rings could allow this molecule to act as a receptor for electron-rich analytes through π-π stacking interactions. Modification of the cyclohexanone ring could introduce additional binding sites, potentially leading to the development of selective molecular sensors. For instance, the incorporation of a fluorescent tag could allow for the detection of analytes through changes in fluorescence upon binding. This remains a theoretical application without experimental validation.
The nitro groups and the ketone's oxygen atom could potentially act as coordination sites for metal ions. If appropriately designed with additional coordinating functional groups, derivatives of this compound could serve as organic linkers for the construction of coordination polymers or metal-organic frameworks (MOFs). The properties of such materials, including their porosity and catalytic activity, would be influenced by the structure of the organic linker. To date, no MOFs or coordination polymers incorporating this specific compound have been reported.
Integration into Catalyst Design and Ligand Development
The functional groups present in this compound offer handles for its incorporation into catalyst or ligand structures. For example, reduction of the nitro groups to amines would yield a diamine that could be used as a scaffold for the synthesis of chiral ligands for asymmetric catalysis. The cyclohexyl backbone could provide a rigid framework to control the spatial arrangement of catalytic sites. However, the synthesis and application of catalysts or ligands derived from this compound have not been described in the literature.
Chiral Ligands for Asymmetric Catalysis (if derivatized)
No information was found regarding the derivatization of this compound to create chiral ligands for use in asymmetric catalysis. The scientific literature does not appear to contain studies exploring its potential as a scaffold for such applications.
Organocatalytic Applications of Modified Derivatives
There is no available research on the modification of this compound for organocatalytic purposes. The potential for this compound or its derivatives to act as organocatalysts has not been reported.
Functional Materials Science Applications
Precursors for Polymeric Materials with Specific Electronic or Optical Properties
A search of scientific databases yielded no articles or patents describing the use of this compound as a monomer or precursor for the synthesis of polymers with specific electronic or optical properties.
Use in Organic Electronics (e.g., charge transport, photovoltaic applications)
No studies were identified that investigate the application of this specific compound in the field of organic electronics, including for charge transport materials or in photovoltaic devices.
Probe Molecule Development for Mechanistic Chemical Biology Research (Focus on Chemical Probes)
Fluorescent Probes for Intracellular Target Tracking (molecular interaction)
The development or application of this compound as a fluorescent probe for tracking intracellular targets or studying molecular interactions is not documented in the available scientific literature.
Based on a comprehensive search of available scientific literature, there is no specific information or research data regarding the application of the chemical compound This compound as a photoaffinity labeling reagent for covalent binding studies.
Therefore, it is not possible to generate a detailed and scientifically accurate article with research findings and data tables on this specific topic as requested. Providing such an article would require speculation and the fabrication of data, which falls outside the scope of factual and evidence-based information generation.
It is important to note that while various nitrophenyl derivatives and other molecular structures are utilized in the field of photoaffinity labeling, the specific compound "this compound" is not documented in this context in the currently accessible body of scientific research.
Future Directions and Emerging Research Avenues for 4 Nitro 3 3 Nitrophenyl Cyclohexanone
Development of Novel and Efficient Synthetic Routes
The synthesis of 4-Nitro-3-(3-nitrophenyl)cyclohexanone, while achievable through classical methods, presents opportunities for significant improvement in terms of efficiency, scalability, and sustainability. Future research will likely focus on moving away from traditional batch processes towards more advanced and controlled synthetic strategies.
Flow Chemistry and Continuous Processing Approaches for Scalable Production
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool for the production of fine chemicals and pharmaceuticals. nih.gov This approach offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput optimization. nih.govrsc.org For the synthesis of this compound, a multistep flow process could be envisioned. For instance, the nitration of aromatic compounds has been successfully demonstrated in continuous-flow microreactors, achieving high yields and selectivities. rsc.org Such a system could be adapted for the synthesis of the nitrophenyl moieties of the target molecule.
Furthermore, reactions such as aldol (B89426) condensations, which are often key steps in the formation of cyclohexanone (B45756) rings, have been shown to be significantly accelerated in flow systems. nih.gov A continuous process for this compound could involve the sequential pumping of starting materials through different reactor coils or packed-bed reactors, each maintained at optimal conditions for a specific reaction step, without the need for isolation of intermediates. nih.gov This would not only streamline the synthesis but also allow for the safe handling of potentially hazardous reagents and intermediates. The scalability of such a process would be a significant advantage for producing larger quantities of the compound for further research and application development. rsc.org
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Description | Potential Benefit for Synthesis |
| Enhanced Safety | Small reactor volumes minimize the risk associated with exothermic reactions and hazardous materials. | Safer handling of nitrating agents and other reactive chemicals. |
| Improved Heat and Mass Transfer | High surface-area-to-volume ratio allows for precise temperature control and efficient mixing. | Increased reaction rates, higher yields, and improved selectivity. |
| Automation and Scalability | Continuous operation allows for automated production and straightforward scaling by extending operation time or using parallel reactors. | Efficient and reproducible production of larger quantities of the target compound. |
| Integration of Multiple Steps | Different reaction steps can be coupled in a continuous sequence without isolating intermediates. nih.gov | Reduced waste, shorter overall synthesis time, and increased overall efficiency. |
Biocatalytic Transformations for Enantioselective Synthesis
The presence of stereocenters in this compound suggests that its enantiomers may exhibit different biological activities or material properties. Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective method for accessing enantiomerically pure compounds. While specific enzymes for the synthesis of this particular molecule have not been reported, the principles of biocatalysis can be applied.
For example, enzymes such as alcohol dehydrogenases could be used for the stereoselective reduction of the ketone functionality, leading to the formation of chiral cyclohexanols. Alternatively, transaminases could be employed for the asymmetric synthesis of related amino-cyclohexane derivatives. The discovery or engineering of novel enzymes with specific activity towards this compound or its precursors would be a significant breakthrough. This could be achieved through techniques such as directed evolution or rational enzyme design. The development of biocatalytic routes would not only provide access to enantiomerically pure forms of the compound but also align with the growing demand for sustainable and environmentally friendly chemical processes.
Exploration of Undiscovered Reactivity Patterns and Transformations
The chemical structure of this compound, featuring two nitro groups and a cyclohexanone ring, suggests a rich and largely unexplored reactivity. Future research in this area will likely focus on leveraging these functional groups to develop novel chemical transformations and build more complex molecular architectures.
Expansion of Functional Group Compatibility in Complex Reactions
A key aspect of modern synthetic chemistry is the ability to perform reactions on complex molecules without affecting other sensitive functional groups. frontiersin.org Future studies on this compound will need to systematically evaluate the compatibility of its nitro and ketone functionalities with a wide range of reaction conditions. frontiersin.org For example, developing selective transformations of one nitro group in the presence of the other, or performing reactions at the cyclohexanone ring without altering the nitro groups, would significantly expand the synthetic utility of this compound. This could involve the use of chemoselective catalysts or protecting group strategies. Understanding the functional group compatibility will be crucial for incorporating this molecule into more complex synthetic sequences. frontiersin.org
Development of New Cascade Reactions and Tandem Processes
Cascade reactions, where multiple chemical transformations occur in a single pot, offer a highly efficient approach to building molecular complexity. nih.gov The structure of this compound is well-suited for the development of novel cascade processes. For instance, the nitro groups can act as precursors for other functionalities, such as amines, which could then participate in intramolecular cyclizations or other transformations. researchgate.net
One potential avenue of research is the exploration of tandem [4+2]/[3+2] cycloadditions, where the nitroalkene moiety, which could be generated in situ, undergoes a sequence of intramolecular reactions to form complex polycyclic systems. nih.gov Another possibility is the development of organocatalyzed tandem reactions, where a single catalyst promotes multiple bond-forming events in a stereocontrolled manner. The discovery of new cascade reactions involving this compound would not only provide rapid access to novel and complex molecular scaffolds but also contribute to the broader field of reaction methodology.
Table 2: Potential Cascade Reactions Involving this compound
| Reaction Type | Description | Potential Outcome |
| Reductive Cyclization | Reduction of one or both nitro groups to amines, followed by intramolecular condensation with the ketone. | Synthesis of novel heterocyclic and polycyclic compounds. |
| Intramolecular Cycloaddition | In situ generation of a reactive intermediate (e.g., a nitronate from the nitro group) that undergoes an intramolecular cycloaddition. | Formation of complex, stereochemically rich bridged ring systems. |
| Organocatalyzed Tandem Reactions | Use of a chiral organocatalyst to initiate a cascade of reactions, such as a Michael addition followed by an aldol condensation. | Enantioselective synthesis of highly functionalized cyclohexanone derivatives. |
Advanced Hybrid Computational-Experimental Approaches
The integration of computational chemistry with experimental studies provides a powerful paradigm for accelerating chemical research. rsc.org For a molecule like this compound, such a hybrid approach can provide deep insights into its structure, reactivity, and potential applications.
Computational methods, such as Density Functional Theory (DFT), can be used to predict the molecule's three-dimensional structure, conformational preferences, and electronic properties. This information is crucial for understanding its reactivity and designing new reactions. For example, calculations can help to identify the most likely sites for nucleophilic or electrophilic attack, or to predict the stereochemical outcome of a reaction.
Furthermore, molecular dynamics simulations can be employed to study the molecule's behavior in different environments, such as in solution or at an interface. This can be particularly useful for predicting its self-assembly properties or its interactions with biological macromolecules. The predictions from these computational studies can then be used to guide experimental work, leading to a more efficient and targeted research process. rsc.org This synergistic approach, where computation and experiment inform each other, will be essential for unlocking the full potential of this compound and other complex organic molecules.
Machine Learning for Reaction Prediction and Optimization
Machine learning (ML) algorithms are emerging as powerful tools for predicting the outcomes of chemical reactions, a development that holds significant promise for the synthesis of this compound. By training on vast datasets of known reactions, ML models can learn the intricate relationships between reactants, reagents, and reaction conditions to predict product structures, yields, and even stereoselectivity. For a molecule with multiple reactive sites and stereocenters, such as this compound, ML can be instrumental in identifying optimal synthetic routes that maximize the yield of the desired diastereomer while minimizing unwanted byproducts.
For instance, the prediction of regioselectivity in electrophilic aromatic substitution reactions, a key consideration in the synthesis of the nitrophenyl moieties, has been successfully demonstrated using ML models like RegioML. researchgate.netncssm.edust-andrews.ac.uknih.govbohrium.com These models, which can achieve accuracies of over 90%, utilize quantum mechanical descriptors to pinpoint the most probable sites of reaction on an aromatic ring. st-andrews.ac.uk This predictive power can guide the choice of nitrating agents and reaction conditions to achieve the desired substitution patterns on the phenyl rings of the precursor molecules.
Furthermore, machine learning can be employed to predict spectroscopic data, such as 13C NMR chemical shifts, which is crucial for the characterization of novel compounds. ncssm.edunih.gov By inputting the molecular structure of this compound and its potential isomers, ML algorithms can generate predicted spectra, aiding in the confirmation of the synthesized product's identity and stereochemistry.
A hypothetical application of machine learning in optimizing the synthesis of this compound could involve the generation of a dataset from a series of Michael addition reactions between a nitrated cyclohexenone and a nitrostyrene (B7858105) derivative under various conditions (catalyst, solvent, temperature). An ML model trained on this data could then predict the optimal conditions to maximize the yield of the desired product.
Table 1: Hypothetical Data for Machine Learning-Driven Optimization of a Key Synthetic Step
| Entry | Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|---|---|---|
| 1 | Proline | DMSO | 25 | 65 | 68 |
| 2 | Thiourea | Toluene | 0 | 78 | 81 |
| 3 | DBU | Acetonitrile | 50 | 55 | 52 |
High-Throughput Virtual Screening for Novel Chemical Properties
High-throughput virtual screening (HTVS) offers a rapid and cost-effective method for exploring the potential chemical and physical properties of this compound and its derivatives. By employing computational models, vast virtual libraries of related compounds can be screened for a wide range of properties, from biological activity to material characteristics. This in silico approach allows researchers to prioritize the synthesis of compounds with the most promising profiles, significantly accelerating the discovery process.
For example, the presence of two nitro groups, which are strong electron-withdrawing groups, suggests that this compound could possess interesting nonlinear optical (NLO) properties. HTVS could be used to calculate the hyperpolarizability of a series of dinitrophenyl cyclohexanone derivatives, identifying candidates with potentially enhanced NLO responses. Similarly, the molecule's structure could be screened against databases of protein targets to identify potential biological activities, such as enzyme inhibition or receptor binding. While a high-throughput screen for 2,4-dinitrophenylhydrazine (B122626) (DNPH) has been developed for identifying microorganism mutants, the broader application of HTVS for discovering novel biological activities of dinitrophenyl compounds remains a promising area. researchgate.net
Interdisciplinary Research with Emerging Technologies
The integration of this compound with cutting-edge technologies from other scientific fields opens up exciting possibilities for the creation of novel functional materials and the streamlining of its synthesis.
Integration with Nanotechnology for Hybrid Chemical Systems
The functionalization of nanoparticles with organic molecules is a rapidly growing field, and this compound could serve as a versatile building block for the creation of novel hybrid chemical systems. The nitro groups on the phenyl rings offer potential anchoring points for attachment to the surface of nanoparticles, such as gold or silica. The synthesis of such core-shell nanoparticles, where the nanoparticle forms the core and the organic molecule the shell, can impart new functionalities to the nanomaterial. researchgate.netbohrium.comrsc.orgrsc.org
For instance, the incorporation of this compound onto the surface of plasmonic nanoparticles could lead to materials with enhanced sensing capabilities for specific analytes. The interaction of the analyte with the organic shell could induce a change in the nanoparticle's plasmon resonance, providing a detectable signal. Given that nitroaromatic compounds are often the target of sensing technologies, functionalizing nanoparticles with a dinitro compound could create a self-calibrating or responsive material.
Application in AI-Driven Synthetic Route Discovery
Addressing Stereochemical Complexity and Diastereoselectivity Challenges
The presence of multiple stereocenters in this compound presents a significant synthetic challenge. Controlling the relative and absolute stereochemistry of these centers is crucial for understanding the molecule's properties and for any potential applications.
Asymmetric Synthesis Strategies for Enantiopure Compounds
The development of asymmetric synthesis strategies to produce enantiomerically pure this compound is a key area for future research. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of substituted cyclohexanones. beilstein-journals.orgrsc.orgnih.gov Chiral organocatalysts, such as proline and its derivatives, can facilitate the asymmetric Michael addition of ketones or aldehydes to nitroolefins, a key reaction in the construction of the 4-nitro-3-arylcyclohexanone scaffold. nih.gov
For example, the reaction of a cyclohexanone precursor with a 3-nitrostyrene (B1585535) derivative in the presence of a chiral catalyst could afford the desired product with high enantiomeric excess. The choice of catalyst, solvent, and reaction conditions would be critical in controlling the stereochemical outcome. The development of such a stereoselective synthesis would not only provide access to enantiopure material for further studies but also contribute to the broader field of asymmetric catalysis. The synthesis of functionalized cyclohexanes bearing five stereocenters via one-pot organocatalytic sequences has been demonstrated, highlighting the potential for creating highly complex and stereochemically defined molecules. rsc.org
Table 2: Key Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,4-dinitrophenylhydrazine |
| Proline |
| Quinine |
| Thiourea |
Chiroptical Spectroscopy for Absolute Configuration Determination
The definitive assignment of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For this compound, which possesses stereogenic centers, chiroptical spectroscopic methods are indispensable tools for elucidating its three-dimensional structure. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. A combination of experimental measurements and quantum chemical calculations allows for the unambiguous determination of the absolute configuration of each enantiomer.
The primary chiroptical methods used for this purpose are Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD).
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)
ECD spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength, specifically focusing on electronic transitions. The resulting spectrum, with positive or negative peaks known as Cotton effects, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.
For a substituted cyclohexanone like this compound, the carbonyl group and the nitro-substituted phenyl rings act as chromophores. The position and sign of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the chiral centers. Empirical rules, such as the Octant Rule for cyclohexanones, can provide a preliminary indication of the stereochemistry by correlating the sign of the n-π* transition of the carbonyl group with the spatial disposition of substituents. nih.gov
ORD, a complementary technique, measures the variation of optical rotation with the wavelength of plane-polarized light. nih.gov An ORD spectrum displays a characteristic curve, and the combination of ECD and ORD data provides a robust basis for stereochemical assignment. For a comprehensive analysis, the experimental ECD and ORD spectra of an enantiomer of this compound would be compared with spectra predicted by quantum chemical calculations, typically using time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra for a specific configuration allows for its definitive assignment.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy extends the principles of circular dichroism to the infrared region, measuring the differential absorption of left and right circularly polarized IR light by vibrational transitions within the molecule. nih.govresearchgate.net VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, as it is sensitive to the stereochemistry of the entire molecule, not just the environment around a chromophore. nih.govresearchgate.net
The experimental VCD spectrum of an enantiomer of this compound would exhibit a series of positive and negative bands corresponding to its fundamental vibrational modes. To assign the absolute configuration, this experimental spectrum is compared to a theoretical VCD spectrum generated through ab initio calculations, commonly using density functional theory (DFT). researchgate.net The excellent agreement between the signs and relative intensities of the experimental and calculated VCD bands for one of the enantiomers allows for an unambiguous assignment of its absolute configuration. VCD is particularly advantageous as it can be applied to a wide range of molecules, including those that lack strong UV-Vis chromophores necessary for ECD analysis.
Q & A
Q. Advanced
- Multi-technique validation : Combine ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to assign signals unambiguously. For instance, coupling patterns in ¹H NMR can differentiate between nitro-phenyl and cyclohexanone protons .
- X-ray crystallography : Resolve structural ambiguities by determining the crystal structure, as demonstrated for related nitroarylcyclohexanones .
- Computational cross-check : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA .
What purification methods are optimal for isolating this compound from reaction mixtures?
Q. Basic
- Recrystallization : Use a mixed solvent system (e.g., ethanol/water) to leverage solubility differences. The nitro groups reduce solubility in polar solvents, aiding crystallization .
- Column chromatography : Employ silica gel with a gradient eluent (hexane/ethyl acetate) to separate regioisomers. Monitor fractions via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
How do electronic effects of the nitro groups influence the compound’s reactivity in nucleophilic additions?
Q. Advanced
- Hammett analysis : The meta-nitro group exerts a strong electron-withdrawing effect, activating the cyclohexanone carbonyl toward nucleophilic attack (e.g., Grignard reagents).
- Computational modeling : DFT calculations reveal localized electron deficiency at the carbonyl carbon (partial charge ~+0.45), enhancing susceptibility to nucleophiles .
- Experimental validation : Compare reaction rates with non-nitrated analogs using kinetic studies (e.g., UV-Vis monitoring of enolate formation) .
What spectroscopic techniques are critical for confirming the compound’s structure and purity?
Q. Basic
- ¹H/¹³C NMR : Key peaks include the cyclohexanone carbonyl (δ ~205 ppm in ¹³C NMR) and aromatic protons (δ 7.5–8.5 ppm in ¹H NMR for nitroaryl groups) .
- IR spectroscopy : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1520 cm⁻¹) groups .
- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 304.1 (C₁₂H₁₀N₂O₅) .
How can computational methods predict the compound’s reactivity in catalytic hydrogenation?
Q. Advanced
- DFT calculations : Model the reduction pathway using software like Gaussian. The nitro group’s LUMO energy (-1.8 eV) predicts preferential reduction over the ketone under H₂/Pd-C .
- Transition state analysis : Identify intermediates (e.g., nitroso derivatives) to optimize catalytic conditions (e.g., pH, pressure) .
- Experimental validation : Monitor reaction progress via in situ IR to detect amine formation (N-H stretches ~3300 cm⁻¹) .
What strategies mitigate steric hindrance during functionalization of the cyclohexanone ring?
Q. Advanced
- Conformational analysis : Use molecular mechanics (MM2) to predict ring puckering. The 3-(3-nitrophenyl) substituent induces a chair conformation, limiting accessibility to the 4-nitro position .
- Directed ortho-metalation : Employ bulky bases (e.g., LDA) to deprotonate specific positions, enabling selective functionalization .
How are environmental impacts of nitro-group leaching assessed in laboratory waste?
Q. Advanced
- HPLC-MS analysis : Quantify nitro derivatives in aqueous waste using a C18 column and MRM mode (e.g., m/z 304→182 transition) .
- Biodegradation studies : Test microbial degradation pathways (e.g., Pseudomonas spp.) under aerobic conditions, monitoring nitroreductase activity via UV-Vis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
